![molecular formula C13H14ClN3O3 B2892342 1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea CAS No. 2034338-45-7](/img/structure/B2892342.png)
1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea
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Description
1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic uses. CMU is a urea derivative that has been studied for its ability to interact with various biological targets, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Urea Derivatives in Biosensing Technologies
Urea derivatives, including compounds similar to 1-(5-Chloro-2-methoxyphenyl)-3-((5-methylisoxazol-4-yl)methyl)urea, are increasingly explored for their applications in biosensing technologies. For instance, urea biosensors have been developed to detect and quantify urea concentrations in various environments, leveraging the compound's interaction with enzymes such as urease. These biosensors are critical in diagnosing and managing diseases related to abnormal urea levels and have applications in agriculture, food preservation, and environmental monitoring (Botewad et al., 2021).
Environmental and Agricultural Applications
The environmental persistence and bioactivity of urea derivatives underscore their significance in environmental science and agriculture. Research on ureaform, a condensation product of urea and formaldehyde, has revealed its utility as a slow-release fertilizer, offering a more sustainable approach to nitrogen delivery in agricultural practices. This technology enhances plant growth while minimizing nitrogen leaching, thereby reducing environmental pollution (Alexander & Helm, 1990).
Energy Storage and Hydrogen Carrier Potential
Innovative research has explored the use of urea as a hydrogen carrier, highlighting its potential to serve as a safe, sustainable, and long-term energy supply. Urea's attributes, including non-toxicity, stability, and ease of transport and storage, make it an appealing candidate for fuel cell applications. The abundance and low cost of urea further enhance its attractiveness as a renewable energy source (Rollinson et al., 2011).
Role in Drug Design and Pharmacological Research
The unique hydrogen bonding capabilities of urea derivatives make them critical in drug design, where they are used to modulate the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Various urea derivatives have been studied as modulators of biological targets, illustrating the versatility of urea in medicinal chemistry (Jagtap et al., 2017).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-9(7-16-20-8)6-15-13(18)17-11-5-10(14)3-4-12(11)19-2/h3-5,7H,6H2,1-2H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULDQPYYGEXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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